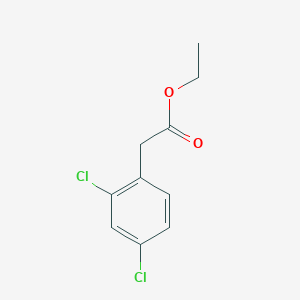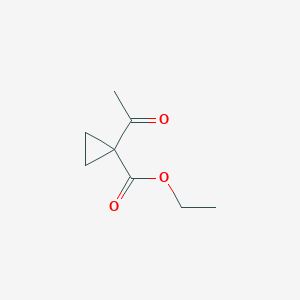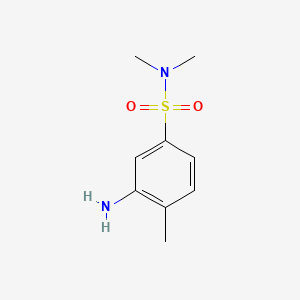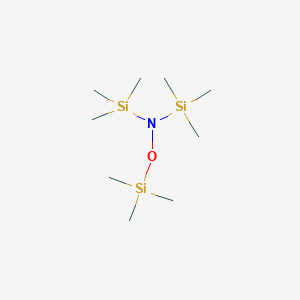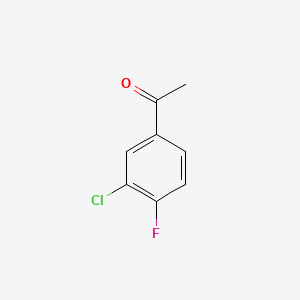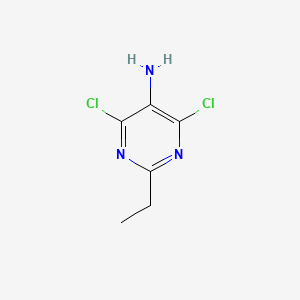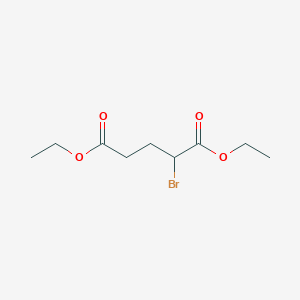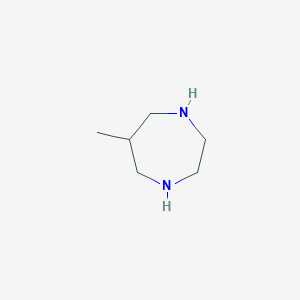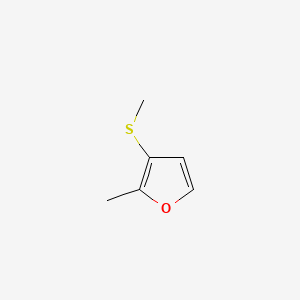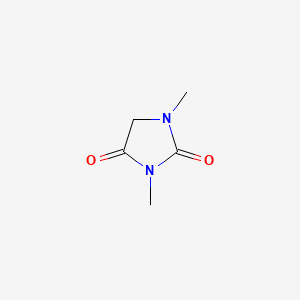
1,3-Dimetilimidazolidina-2,4-diona
Descripción general
Descripción
1,3-Dimethylimidazolidine-2,4-dione is a cyclic urea compound known for its high thermal and chemical stability. It is commonly used as a high-boiling polar aprotic solvent in various chemical reactions. This compound is also known for its excellent solvating ability for both inorganic and organic compounds .
Aplicaciones Científicas De Investigación
1,3-Dimethylimidazolidine-2,4-dione has a wide range of scientific research applications:
Biology: It is used in the study of enzyme mechanisms and protein folding due to its ability to stabilize certain protein structures.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is used in the manufacture of polymers, detergents, and dyestuffs.
Mecanismo De Acción
Target of Action
1,3-Dimethylimidazolidine-2,4-dione, also known as 1,3-dimethylhydantoin or 2,4-Imidazolidinedione, 1,3-dimethyl-, primarily targets microorganisms. It is widely used as a disinfectant for drinking water purification, recreational water treatment, and in industrial/commercial water cooling systems .
Mode of Action
The compound acts as a source of bromine, equivalent to hypobromous acid (HOBr). The bromine released from 1,3-Dimethylimidazolidine-2,4-dione interacts with the microorganisms, leading to their destruction .
Biochemical Pathways
The compound affects the biochemical pathways of the targeted microorganisms. The released bromine interacts with the cellular components of the microorganisms, disrupting their normal functions and leading to their death .
Pharmacokinetics
It is known that the compound is sparingly soluble in water, which can affect its distribution and elimination .
Result of Action
The result of the action of 1,3-Dimethylimidazolidine-2,4-dione is the effective disinfection of the treated water. The compound’s action leads to the destruction of harmful microorganisms, making the water safe for its intended use .
Action Environment
The efficacy and stability of 1,3-Dimethylimidazolidine-2,4-dione can be influenced by various environmental factors. For instance, its solubility in water can affect its distribution and effectiveness. Additionally, the compound is stable when dry but can partially hydrolyze when it absorbs moisture . Therefore, the storage and application conditions can significantly impact the compound’s action.
Análisis Bioquímico
Biochemical Properties
2,4-Imidazolidinedione, 1,3-dimethyl- plays a significant role in biochemical reactions. It acts as a polar solvent and Lewis base, which makes it useful in various organic synthesis reactions. The compound interacts with enzymes, proteins, and other biomolecules, facilitating reactions by forming iminium ions with carbonyl groups of α,β-unsaturated aldehydes and enones . This iminium activation lowers the substrate’s LUMO, enhancing the reaction rate and efficiency.
Cellular Effects
2,4-Imidazolidinedione, 1,3-dimethyl- has notable effects on various types of cells and cellular processes. It influences cell function by acting as a promoter in minimizing the formation of dialkylation byproducts and accelerating the rate of monoalkylation of γ-butyrolactone
Molecular Mechanism
The molecular mechanism of 2,4-Imidazolidinedione, 1,3-dimethyl- involves its role as a promoter in organic synthesis reactions. It minimizes the formation of dialkylation byproducts and accelerates the rate of monoalkylation of γ-butyrolactone . The compound’s ability to form iminium ions with carbonyl groups of α,β-unsaturated aldehydes and enones is crucial for its function. This interaction lowers the substrate’s LUMO, facilitating the reaction.
Dosage Effects in Animal Models
The effects of 2,4-Imidazolidinedione, 1,3-dimethyl- vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while at higher doses, it could potentially cause toxic or adverse effects . Detailed studies on dosage thresholds and toxicology are necessary to understand its safety profile fully.
Metabolic Pathways
2,4-Imidazolidinedione, 1,3-dimethyl- is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s role in these pathways is crucial for its function in biochemical reactions and organic synthesis.
Transport and Distribution
The transport and distribution of 2,4-Imidazolidinedione, 1,3-dimethyl- within cells and tissues involve interactions with transporters and binding proteins . These interactions affect the compound’s localization and accumulation, influencing its overall activity and function.
Subcellular Localization
The subcellular localization of 2,4-Imidazolidinedione, 1,3-dimethyl- is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is essential for its activity and function within the cell.
Métodos De Preparación
1,3-Dimethylimidazolidine-2,4-dione can be synthesized through several methods. One common synthetic route involves the reaction of 1,2-dimethylethylenediamine with phosgene . This reaction typically requires controlled conditions to ensure the safe handling of phosgene, a highly toxic reagent. Industrial production methods often involve full-glass reactive distillation equipment, using oxidation and reduction systems to achieve high purity levels .
Análisis De Reacciones Químicas
1,3-Dimethylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: It can undergo substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.
Common reagents used in these reactions include diphenylphosphoryl azide and tetramethylphenylguanidine . Major products formed from these reactions depend on the specific conditions and reagents used.
Comparación Con Compuestos Similares
1,3-Dimethylimidazolidine-2,4-dione is unique due to its high thermal and chemical stability, making it a preferred solvent in many applications. Similar compounds include:
1,3-Dimethylimidazolidin-2-one: Another cyclic urea with similar properties but different applications.
Dimethylol ethylene urea: Used in permanent press clothing.
Imidazolones: Oxo derivatives of imidazoline with different chemical properties.
These compounds share structural similarities but differ in their specific applications and chemical behaviors.
Propiedades
IUPAC Name |
1,3-dimethylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c1-6-3-4(8)7(2)5(6)9/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFTORHYUCZJHDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)N(C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90946887 | |
| Record name | 1,3-Dimethylimidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90946887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24039-08-5 | |
| Record name | 1,3-Dimethylhydantoin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024039085 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dimethylimidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90946887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-DIMETHYLHYDANTOIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2A5Z8WF98G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1,3-Dimethylimidazolidine-2,4-dione as a decomposition product in the synthesis of 2,4-dimethylglycoluril?
A: During the synthesis of 2,4-dimethylglycoluril, 1,3-Dimethylimidazolidine-2,4-dione can appear as an unwanted decomposition product alongside urea. This contamination can impact the purity and yield of the desired 2,4-dimethylglycoluril product. The research by [] highlights the importance of minimizing this decomposition pathway to ensure a clean and efficient synthesis.
Q2: How does the presence of methyl groups in 1,3-Dimethylimidazolidine-2,4-dione influence its interaction with permethylated β-cyclodextrin compared to its non-methylated counterpart?
A: Research on the enantiomeric separation of hydantoin derivatives [] reveals that the presence of methyl groups in 1,3-Dimethylimidazolidine-2,4-dione significantly alters its interaction with permethylated β-cyclodextrin. Unlike the non-methylated hydantoin, where hydrogen bonding plays a crucial role in retention, the dimethylated derivative primarily relies on steric fit within the cyclodextrin cavity. This difference in interaction mechanism leads to distinct separation characteristics for the two compounds.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

